

Mass spectrometry analysis of 2',3'-O-Isopropylideneadenosine-13C5

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Compound of Interest

Compound Name: 2',3'-O-Isopropylideneadenosine-13C5

Cat. No.: B1665024

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An Application Note on the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis of 2',3'-O-Isopropylideneadenosine using its 13C5-Labeled Internal Standard

Introduction

2',3'-O-Isopropylideneadenosine is a protected nucleoside derivative frequently utilized as an intermediate in the synthesis of various adenosine analogs for drug discovery and development.^{[1][2][3]} Accurate quantification of this compound in biological matrices and reaction mixtures is crucial for pharmacokinetic studies, process optimization, and quality control. This application note details a robust and sensitive hydrophilic interaction liquid chromatography-tandem mass spectrometry (HILIC-MS/MS) method for the quantitative analysis of 2',3'-O-Isopropylideneadenosine. The use of a stable isotope-labeled internal standard, **2',3'-O-Isopropylideneadenosine-13C5**, ensures high accuracy and precision by correcting for matrix effects and variations in sample processing.

Experimental Protocols

This section outlines the detailed methodology for sample preparation, and the instrumental conditions for the LC-MS/MS analysis.

Materials and Reagents

- 2',3'-O-Isopropylideneadenosine (Analyte)

- **2',3'-O-Isopropylideneadenosine-13C5** (Internal Standard, IS)
- Acetonitrile (LC-MS Grade)
- Water (LC-MS Grade)
- Ammonium Acetate (LC-MS Grade)[4]
- Formic Acid (LC-MS Grade)[4]
- Human Plasma (for matrix effect evaluation)
- Methanol (for stock solutions)
- Protein Precipitation Agent (e.g., cold acetonitrile with 1% formic acid)

Sample Preparation Protocol

A protein precipitation method is employed for the extraction of the analyte and internal standard from a biological matrix like plasma.[5]

- **Spiking:** To 100 µL of the plasma sample, add 10 µL of the **2',3'-O-Isopropylideneadenosine-13C5** internal standard solution (concentration determined based on expected analyte levels).
- **Precipitation:** Add 400 µL of cold acetonitrile containing 1% formic acid to the plasma sample.
- **Vortexing:** Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
- **Centrifugation:** Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
- **Supernatant Transfer:** Carefully transfer the supernatant to a new microcentrifuge tube.
- **Evaporation:** Evaporate the supernatant to dryness under a gentle stream of nitrogen.

- Reconstitution: Reconstitute the dried residue in 100 μ L of the initial mobile phase (95% Acetonitrile, 5% Water with 10 mM Ammonium Acetate).
- Injection: Inject a defined volume (e.g., 5 μ L) into the LC-MS/MS system.

Liquid Chromatography Method

A HILIC method is suitable for retaining and separating polar compounds like adenosine derivatives.

| Parameter | Condition |
|--------------------|--|
| HPLC System | Agilent 1200 Series or equivalent[6] |
| Column | SeQuant® ZIC®-HILIC (100 x 2.1 mm, 3.5 μ m) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 95% B to 50% B over 5 min, hold for 2 min, return to 95% B and equilibrate for 3 min |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 μ L |

Mass Spectrometry Method

The analysis is performed on a triple quadrupole mass spectrometer using electrospray ionization in positive mode.

| Parameter | Condition |
|--------------------|---|
| Mass Spectrometer | Agilent 6495 Triple Quadrupole or equivalent[6] |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | +4000 V |
| Gas Temperature | 250°C |
| Gas Flow | 14 L/min |
| Nebulizer Pressure | 35 psi |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

Data Presentation

Quantitative data is essential for the validation and application of the analytical method.

MRM Transitions and Compound Parameters

The molecular weight of 2',3'-O-Isopropylideneadenosine (C₁₃H₁₇N₅O₄) is 307.31 g/mol .[7]

The ¹³C₅ labeled internal standard, assuming the label is on the adenine base, will have a molecular weight of approximately 312.31 g/mol . The primary fragmentation involves the cleavage of the glycosidic bond, resulting in the protonated adenine base (or its labeled counterpart).

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
|--|---------------------|-------------------|-----------------|-----------------------|
| 2',3'-O-Isopropylideneadenosine | 308.1 | 136.1 | 100 | 25 |
| 2',3'-O-Isopropylideneadenosine- ¹³ C ₅ (IS) | 313.1 | 141.1 | 100 | 25 |

Calibration Curve Data

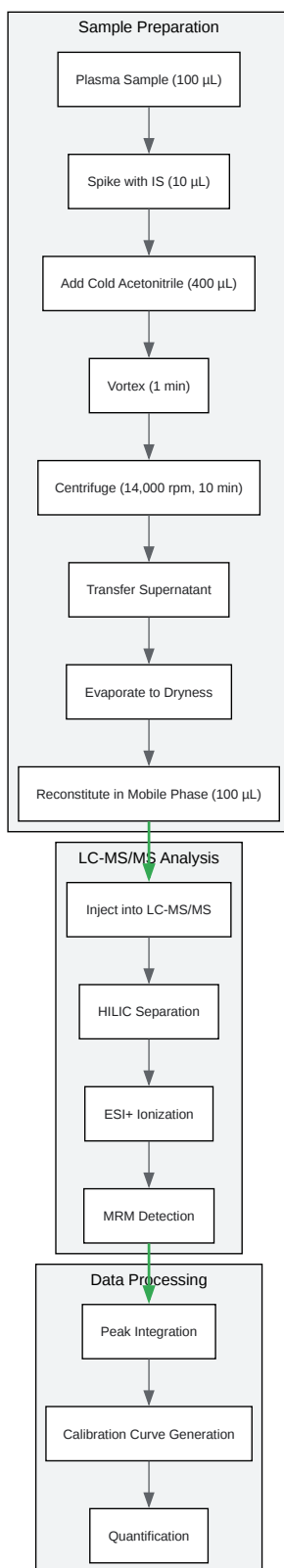
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. The following table represents typical data for a calibration curve.

| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
|-----------------------|-------------------|--------------|------------------------------|
| 1 | 2,540 | 101,500 | 0.025 |
| 5 | 12,800 | 102,100 | 0.125 |
| 10 | 26,100 | 103,500 | 0.252 |
| 50 | 130,500 | 101,800 | 1.282 |
| 100 | 265,000 | 102,500 | 2.585 |
| 500 | 1,350,000 | 103,100 | 13.094 |
| 1000 | 2,710,000 | 102,800 | 26.362 |

Linearity for such a curve is typically expected to have an R^2 value ≥ 0.99 .

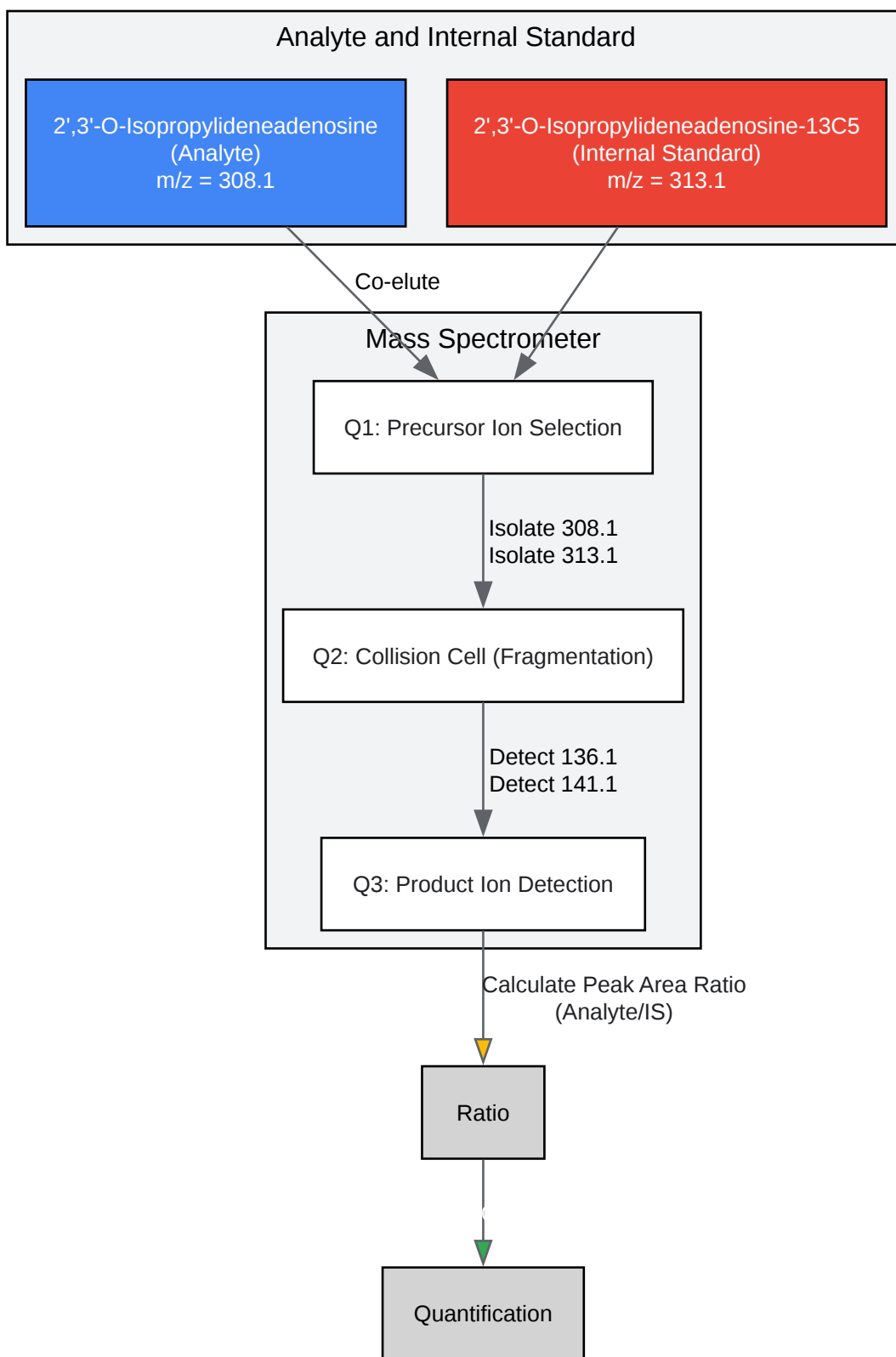
Visualizations

Diagrams are provided to illustrate the experimental workflow and the principle of using a stable isotope-labeled internal standard.



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Caption: Experimental workflow for the quantification of 2',3'-O-Isopropylideneadenosine.



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